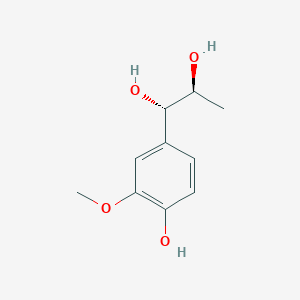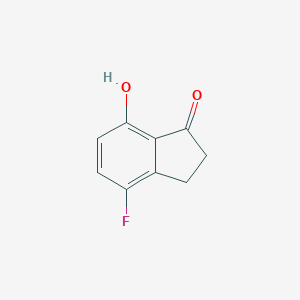
4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one
Overview
Description
4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H7FO2 . It has a molecular weight of 166.15 g/mol . The IUPAC name for this compound is 4-fluoro-7-hydroxy-2,3-dihydroinden-1-one .
Molecular Structure Analysis
The InChI code for 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one is 1S/C9H7FO2/c10-6-2-4-8(12)9-5(6)1-3-7(9)11/h2,4,12H,1,3H2 . Its canonical SMILES representation is C1CC(=O)C2=C(C=CC(=C21)F)O .Physical And Chemical Properties Analysis
4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one has a molecular weight of 166.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound is 166.04300762 g/mol . The topological polar surface area is 37.3 Ų . The heavy atom count is 12 .Scientific Research Applications
I have conducted searches to find detailed scientific research applications for 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one , but the available information is quite general and does not provide the depth and specificity you requested. The compound is mentioned as an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . However, detailed applications in these fields are not readily available in public domain sources.
Safety and Hazards
properties
IUPAC Name |
4-fluoro-7-hydroxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-6-2-4-8(12)9-5(6)1-3-7(9)11/h2,4,12H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUZCYGMCGKOPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570727 | |
| Record name | 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one | |
CAS RN |
136191-16-7 | |
| Record name | 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



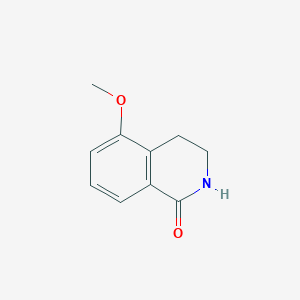

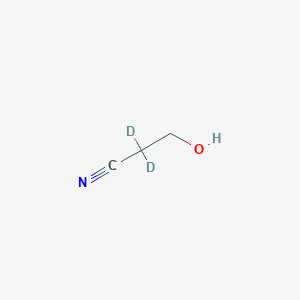
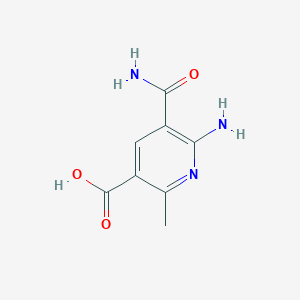
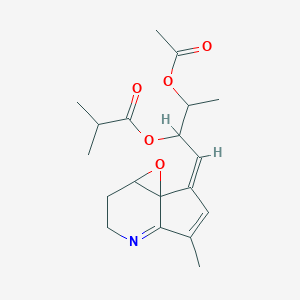
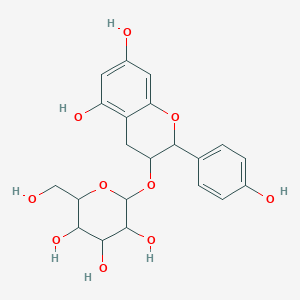
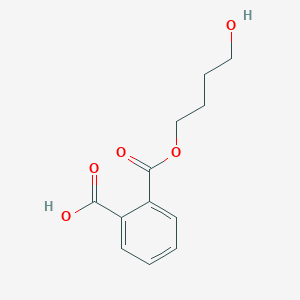

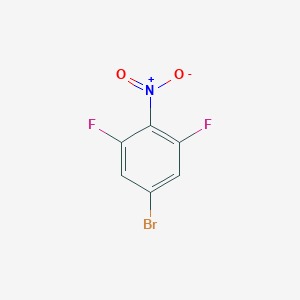

![3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene](/img/structure/B137543.png)
